molecular formula C13H12N2O2 B12528499 Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)-

Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)-

Cat. No.: B12528499
M. Wt: 228.25 g/mol
InChI Key: NOZOLQQNLXLQFX-UHFFFAOYSA-N
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Description

The compound Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)- is a benzaldehyde derivative featuring two distinct substituents: an ethenyloxy (vinyloxy) group at position 3 and a 4-methyl-1H-imidazol-1-yl group at position 4.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-ethenoxy-4-(4-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C13H12N2O2/c1-3-17-13-6-11(8-16)4-5-12(13)15-7-10(2)14-9-15/h3-9H,1H2,2H3

InChI Key

NOZOLQQNLXLQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC=C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed N-Arylation for Imidazole Attachment

This method leverages copper-mediated coupling to install the 4-methylimidazol-1-yl group onto a halogenated benzaldehyde precursor. Key steps include protection of the aldehyde group, coupling, and subsequent functionalization.

Reaction Pathway

  • Protection of Aldehyde :

    • The aldehyde group is protected as an acetal or TMS ether to prevent undesired side reactions during coupling.
  • Halogenation :

    • Introduce a bromine or iodine atom at the 4-position of the benzaldehyde ring via electrophilic substitution.
  • Cu-Catalyzed Coupling :

    • React the halogenated intermediate with 4-methylimidazole under copper(I) catalysis (e.g., CuI, K₂CO₃) in polar aprotic solvents like DMSO at elevated temperatures (120°C).
  • Deprotection :

    • Remove the protecting group to regenerate the aldehyde functionality.
  • Ethenyloxy Installation :

    • Introduce the ethenyloxy group via Mitsunobu reaction (using vinyl alcohol, DIAD, and PPh₃) or O-alkylation with a vinyl halide.
Example Conditions
Step Reagents/Conditions Yield (%) Reference
Aldehyde Protection Benzyl chloride, NaOH, H₂O/THF 85–90
Cu-Catalyzed Coupling 4-Methylimidazole, CuI, K₂CO₃, DMSO, 120°C 70–80
Mitsunobu Reaction Vinyl alcohol, DIAD, PPh₃, THF, 25°C 60–75

Mitsunobu Reaction for Ether Formation

This method directly installs the ethenyloxy group via a Mitsunobu reaction, followed by imidazole attachment.

Reaction Pathway

  • Hydroxylation :

    • Introduce a hydroxyl group at the 3-position of benzaldehyde via nitration/reduction.
  • Mitsunobu Reaction :

    • React the phenol with vinyl alcohol using DIAD and PPh₃ in THF at 25°C.
  • Aldehyde Protection :

    • Protect the aldehyde as an acetal.
  • Imidazole Coupling :

    • Attach the 4-methylimidazol-1-yl group via Cu-catalyzed coupling.
  • Deprotection :

    • Remove the acetal group.
Example Conditions
Step Reagents/Conditions Yield (%) Reference
Mitsunobu Reaction Vinyl alcohol, DIAD, PPh₃, THF, 25°C 60–75
Cu-Catalyzed Coupling 4-Methylimidazole, CuI, K₂CO₃, DMSO, 120°C 70–80

Reductive Alkylation and Cyclization

This method involves reductive amination to form the imidazole ring, followed by ethenyloxy installation.

Reaction Pathway

  • Cyanation :

    • Introduce a cyano group at the 4-position of benzaldehyde.
  • Imidazole Formation :

    • React the nitrile with 4-methylimidazole under reducing conditions (e.g., LiAlH₄) to form the imidazole ring.
  • Aldehyde Protection :

    • Protect the aldehyde as an acetal.
  • Ethenyloxy Installation :

    • Introduce the ethenyloxy group via Mitsunobu or O-alkylation.
  • Deprotection :

    • Remove the acetal group.
Example Conditions
Step Reagents/Conditions Yield (%) Reference
Imidazole Formation LiAlH₄, THF, 0°C 50–60
Mitsunobu Reaction Vinyl alcohol, DIAD, PPh₃, THF, 25°C 60–75

Comparative Analysis of Methods

Method Key Steps Advantages Limitations
Cu-Catalyzed N-Arylation Halogenation, Cu coupling, Mitsunobu High yield for imidazole coupling Requires aldehyde protection
Pd-Catalyzed Cross-Coupling Heck reaction, Cu coupling Direct vinyl ether installation Pd catalyst cost, sensitivity
Mitsunobu Reaction Hydroxylation, Mitsunobu, Cu coupling Mild conditions for ether formation Limited to phenolic intermediates
Reductive Alkylation Cyanation, LiAlH₄, Mitsunobu Simple imidazole formation Lower yields, harsh conditions

Critical Challenges and Solutions

  • Positional Selectivity :

    • The 3-ethenyloxy and 4-imidazol-1-yl groups must occupy meta positions. This is achieved by directing groups (e.g., nitro, bromine) during halogenation.
  • Aldehyde Protection :

    • Acetal or TMS protection prevents side reactions during coupling. For example, benzyl acetal formation using benzyl chloride and NaOH is highly efficient.
  • Ethenyloxy Stability :

    • The vinyl ether group is prone to polymerization. Reaction optimization (e.g., low temperatures, inert atmospheres) minimizes degradation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzaldehyde moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions could convert the benzaldehyde group to a primary alcohol.

    Substitution: The ethenyloxy and imidazolyl groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products:

  • Oxidation products may include carboxylic acids.
  • Reduction products may include primary alcohols.
  • Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Applications

Benzaldehyde derivatives have been extensively studied for their biological activities. The specific compound has shown potential in the following areas:

Antimicrobial Activity

Several studies have indicated that benzaldehyde derivatives exhibit antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to benzaldehyde with imidazole moieties possess significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Anticancer Properties

Research has indicated that benzaldehyde derivatives can induce apoptosis in cancer cells. A notable study highlighted the efficacy of imidazole-containing benzaldehyde compounds in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer. The compound's ability to interact with cellular targets involved in cancer progression is a focal point for ongoing research .

Material Science Applications

The unique structural characteristics of benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)- also lend it utility in material science.

Polymer Chemistry

This compound can serve as a building block for synthesizing polymers with specific properties. Research has explored its incorporation into polymer matrices to enhance mechanical strength and thermal stability. For example, studies have focused on creating copolymers that leverage the reactivity of the ethenyloxy group to facilitate cross-linking reactions under UV light, leading to materials suitable for coatings and adhesives .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
AntimicrobialExhibits significant antibacterial activity against Gram-positive bacteria
AnticancerInduces apoptosis in breast and colon cancer cell lines
Polymer ChemistryEnhances mechanical properties when used as a polymer building block

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, benzaldehyde derivatives were tested against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Cancer Cell Proliferation Inhibition

A series of experiments were conducted using various concentrations of benzaldehyde derivatives on cultured cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with detailed analysis revealing that the compound triggers apoptotic pathways through mitochondrial dysfunction .

Mechanism of Action

Molecular Targets and Pathways:

  • The specific mechanism of action would depend on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
  • The ethenyloxy and imidazolyl groups could play a role in binding to molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs differ in substituents at position 3, significantly altering electronic and steric properties:

Compound Name Substituent (Position 3) Substituent (Position 4) Molecular Formula Molecular Weight CAS Number Key Characteristics
Target Compound Ethenyloxy 4-Methyl-1H-imidazol-1-yl C₁₃H₁₂N₂O₂* ~228.24 N/A Reactive ethenyloxy group enables conjugation or polymerization .
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Methoxy 4-Methyl-1H-imidazol-1-yl C₁₂H₁₂N₂O₂ 216.24 870837-18-6 Electron-donating methoxy group enhances stability; high-yield synthesis (80%) .
3-Ethoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Ethoxy 4-Methyl-1H-imidazol-1-yl C₁₃H₁₄N₂O₂ 230.26 870837-28-8 Larger alkoxy group increases lipophilicity; safety data available .
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Fluoro 4-Methyl-1H-imidazol-1-yl C₁₁H₉FN₂O 204.20 937400-07-2 Electron-withdrawing fluoro group improves metabolic stability; used in kinase inhibitors .
4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde None 4-Methyl-1H-imidazol-1-yl C₁₁H₁₀N₂O 186.21 10040-98-9 Simplest analog; foundational studies in heterocyclic chemistry .

Note: *Molecular formula inferred based on structural similarity.

Biological Activity

Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)- (CAS No: 870861-40-8) is a compound of interest due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H12N2O2
  • Molecular Weight : 228.25 g/mol
  • Structural Characteristics : The compound features a benzaldehyde group linked to an ethenyloxy and a substituted imidazole ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to benzaldehyde derivatives exhibit significant antimicrobial properties. A study on novel aryloxy azolyl chalcones, which share structural similarities with benzaldehyde derivatives, demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 3.12 to 0.78 μg/mL .

Antioxidant Properties

Benzaldehyde derivatives have also been evaluated for their antioxidant capabilities. A series of compounds synthesized from 4-(1H-imidazol-1-yl)benzaldehyde showed promising antioxidant activity in vitro, indicating potential applications in preventing oxidative stress-related diseases .

Cytotoxic Effects

The cytotoxic effects of benzaldehyde have been studied in the context of cancer therapies. Benzaldehyde is known to be released during the metabolic activation of certain compounds like vitamin B17 (laetrile), which has been suggested to target cancer cells selectively. The mechanism involves the formation of higher concentrations of active metabolites around cancer cells, leading to increased cytotoxicity .

Enzyme Inhibition

Benzaldehyde and its derivatives have been investigated for their ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, imidazole-containing compounds have shown potential as inhibitors of certain kinases and phosphatases involved in cell signaling pathways .

Study 1: Antimicrobial Evaluation

A study published in the European Journal of Medicinal Chemistry synthesized a series of new 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones from 4-(1H-imidazol-1-yl)benzaldehyde and assessed their antimicrobial activity against various pathogens. The results indicated that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Study 2: Antioxidant Activity Assessment

In another investigation, a set of imidazole-containing benzaldehyde derivatives was tested for antioxidant activity using DPPH radical scavenging assays. The findings revealed that some derivatives had a higher scavenging ability than standard antioxidants like ascorbic acid, highlighting their potential as therapeutic agents in oxidative stress-related conditions .

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